molecular formula C14H9N3O9 B13749505 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester CAS No. 22996-55-0

4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester

Cat. No.: B13749505
CAS No.: 22996-55-0
M. Wt: 363.24 g/mol
InChI Key: KEFZGUAPYINZLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester typically involves the reaction of isoxazole derivatives with nitrofuran compounds under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes steps such as purification, crystallization, and drying to achieve the final product in its pure form. The compound is usually stored in a dry, dark, and ventilated place to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester involves its interaction with specific molecular targets. The nitrofuran groups are known to interact with bacterial enzymes, leading to the inhibition of essential metabolic processes. This compound may also interact with other molecular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isoxazolecarboxylic acid derivatives
  • Nitrofurans
  • Ethyl esters of various carboxylic acids

Uniqueness

What sets 4-Isoxazolecarboxylic acid, 3,5-bis(5-nitro-2-furyl)-, ethyl ester apart is its unique combination of an isoxazole ring and nitrofuran groups. This structure imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

CAS No.

22996-55-0

Molecular Formula

C14H9N3O9

Molecular Weight

363.24 g/mol

IUPAC Name

ethyl 3,5-bis(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H9N3O9/c1-2-23-14(18)11-12(7-3-5-9(24-7)16(19)20)15-26-13(11)8-4-6-10(25-8)17(21)22/h3-6H,2H2,1H3

InChI Key

KEFZGUAPYINZLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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